REACTION_CXSMILES
|
C(OC(N1C=C([CH2:13][CH:14]([C:25]2[CH:30]=[CH:29][C:28]3[O:31][CH2:32][O:33][C:27]=3[CH:26]=2)[C:15]([O:17]CC2C=CC=CC=2)=[O:16])N=C1CCCC)=O)(C)(C)C>[Pd].CO.O>[CH2:32]1[O:31][C:28]2[CH:29]=[CH:30][C:25]([CH:14]([CH3:13])[C:15]([OH:17])=[O:16])=[CH:26][C:27]=2[O:33]1
|
Name
|
benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(=NC(=C1)CC(C(=O)OCC1=CC=CC=C1)C1=CC2=C(C=C1)OCO2)CCCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was shaken under hydrogen atmosphere (3 atmospheric pressure) at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered through a bed of celite
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with AcOEt (ethyl acetate)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
removal of the solvents
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.63 g | |
YIELD: CALCULATEDPERCENTYIELD | 188% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |